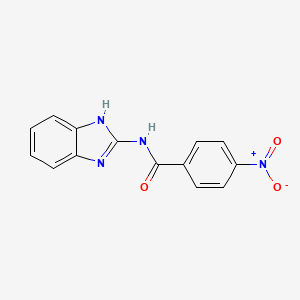

N-1H-benzimidazol-2-yl-4-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3/c19-13(9-5-7-10(8-6-9)18(20)21)17-14-15-11-3-1-2-4-12(11)16-14/h1-8H,(H2,15,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJLQYUJQCDLFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190338 | |

| Record name | Benzamide, N-1H-benzimidazol-2-yl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36855-68-2 | |

| Record name | Benzamide, N-1H-benzimidazol-2-yl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036855682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-1H-benzimidazol-2-yl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1H-benzimidazol-2-yl-4-nitrobenzamide typically involves the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core. This is followed by nitration and subsequent amidation to introduce the nitrobenzamide moiety. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-1H-benzimidazol-2-yl-4-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Medicinal Chemistry

N-1H-benzimidazol-2-yl-4-nitrobenzamide has been explored for its potential therapeutic effects:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit potent anticancer properties, with some analogs demonstrating IC50 values as low as 0.27 nM in cell-free assays targeting specific cancer pathways .

- Antimicrobial Properties : The compound has been investigated for its ability to inhibit various microbial strains, making it a candidate for developing new antimicrobial agents.

Biochemical Research

In biochemical assays, this compound serves as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological targets allows researchers to explore mechanisms of action and optimize therapeutic profiles .

Coordination Chemistry

This compound acts as a ligand in coordination chemistry, facilitating the synthesis of metal complexes that may have applications in catalysis or materials science. The benzimidazole moiety contributes to its chelating properties, enhancing the stability of metal-ligand complexes.

Agricultural Chemistry

Research indicates potential applications in agricultural chemistry, particularly as a pesticide or herbicide due to its biological activity against specific pests and diseases affecting crops.

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of various benzimidazole derivatives, including this compound, against human cancer cell lines. The results indicated significant growth inhibition at low concentrations, suggesting that structural modifications could enhance potency further.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The compound showed promising results, leading to further exploration into its mechanism of action and potential formulation into therapeutic agents.

Mechanism of Action

The mechanism of action of N-1H-benzimidazol-2-yl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among benzimidazole-based analogs lie in substituents, linkage types, and appended functional groups:

Key Observations :

- Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity compared to bromo (moderate electron-withdrawing) or chloro substituents. This may increase reactivity in nucleophilic substitution or redox reactions .

- Heterocyclic Modifications: Isoxazole () or thiazolidinone () rings alter polarity and hydrogen-bonding capacity, impacting solubility and bioavailability.

Physicochemical Properties

- Solubility : The nitro group enhances polarity, but the DMF solvate form () suggests superior solubility in aprotic solvents compared to bromo or chloro analogs.

- Thermal Stability: Crystalline solvates () may exhibit higher melting points than non-solvated derivatives.

Spectral Characteristics

- IR Spectroscopy : The target compound’s nitro group shows asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹, distinct from chloro (C-Cl ~750 cm⁻¹) or bromo (C-Br ~600 cm⁻¹) analogs .

- 1H NMR : Aromatic protons adjacent to the nitro group resonate downfield (~8.2–8.5 ppm) compared to methyl-substituted benzimidazoles (~6.8–7.6 ppm) .

Biological Activity

N-1H-benzimidazol-2-yl-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

This compound features a benzimidazole core linked to a nitro-substituted benzamide. This unique structure contributes to its pharmacological properties, making it a candidate for further development in various therapeutic areas.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to:

- Inhibit Enzymatic Activity : The compound can bind to enzymes or receptors, inhibiting their activity. For example, it acts as an allosteric activator of human glucokinase, enhancing its catalytic activity, which may lead to hypoglycemic effects.

- Induce Cell Cycle Arrest and Apoptosis : Studies indicate that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a potential lead compound for developing new antimicrobial agents.

Anticancer Potential

The compound has shown promise as an anticancer agent. Research indicates that it can inhibit certain kinases involved in cancer progression, leading to reduced cell viability in cancer cell lines. The cytotoxicity against breast cancer cells has been quantified, with IC50 values indicating moderate effectiveness .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. It is believed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated that the compound exhibited strong inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) lower than 10 μM for several strains.

Study 2: Anticancer Activity

In another investigation, the compound was tested against multiple cancer cell lines. The findings revealed that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 12.4 μM to 33.7 μM depending on the formulation used (e.g., SLN or NLC formulations) .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide | Similar benzimidazole core; different substituents | Anticancer activity |

| 5-Fluoro-N-(1H-benzimidazol-2-yl)-2-methoxybenzamide | Fluorine substitution; methoxy group | Enhanced antimicrobial properties |

| N-(1H-benzimidazol-2-yl)-4-chlorobenzamide | Chlorine substitution | Potential anti-inflammatory effects |

This table highlights how variations in substituents can influence the biological activities of related compounds.

Q & A

Q. Table 1: Example Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Anhydrous DMF |

| Temperature | 60–70°C |

| Reaction Time | 6–8 hours |

| Purification Method | Column Chromatography |

Basic: What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ peaks matching the molecular formula (C₁₄H₁₀N₄O₃, exact mass 298.07 g/mol) .

- Infrared (IR) Spectroscopy : Detect amide C=O stretch (~1680 cm⁻¹) and nitro group asymmetrical stretch (~1520 cm⁻¹) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

- Crystallization : Grow single crystals via slow evaporation from DMF/ethanol (1:3 v/v) at 4°C. Crystals suitable for X-ray diffraction typically form in 5–7 days .

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). SHELXT or SHELXD software solves the phase problem via intrinsic phasing .

- Refinement : SHELXL refines structures with anisotropic displacement parameters. Key metrics: R-factor < 0.05, wR₂ < 0.15, and C–C bond precision < 0.005 Å .

Challenge : Nitro groups may cause disorder; mitigate by cooling crystals to 100 K during data collection .

Advanced: What computational strategies predict the reactivity and electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to calculate:

- Molecular Docking : Autodock Vina models interactions with biological targets (e.g., kinases). Parameterize benzimidazole as a hydrogen-bond donor and nitro group as a π-acceptor .

Advanced: How can researchers address discrepancies in spectroscopic data for this compound?

Answer:

- Contradiction Example : Observed vs. calculated NMR shifts.

- Resolution :

- Verify sample purity via HPLC (C18 column, acetonitrile/water mobile phase). Purity >95% reduces impurity artifacts .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC correlates aromatic protons to carbons, distinguishing benzimidazole and nitrobenzamide moieties .

- Cross-validate with IR and MS to confirm functional groups .

Basic: What solvents and conditions stabilize this compound in solution?

Answer:

- Storage : Dissolve in DMSO or DMF (1 mM) at –20°C; avoid aqueous buffers (hydrolysis risk) .

- Light Sensitivity : Protect from UV light to prevent nitro group reduction; use amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.